molecular formula C15H19BrClNO3 B2612231 Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate CAS No. 1427501-87-8

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B2612231
CAS No.: 1427501-87-8
M. Wt: 376.68
InChI Key: NNHIZVJTGUMGOW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H19BrClNO3 . It is characterized by the presence of a morpholine ring substituted with a tert-butyl ester group and a 4-bromo-2-chlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromo-2-chlorophenylamine with tert-butyl 4-chloromorpholine-4-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, while the morpholine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromo-4-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 2-(4-bromo-2-chlorophenyl)oxazolidine-4-carboxylate

Uniqueness

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is unique due to its specific substitution pattern and the presence of a morpholine ring. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHIZVJTGUMGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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